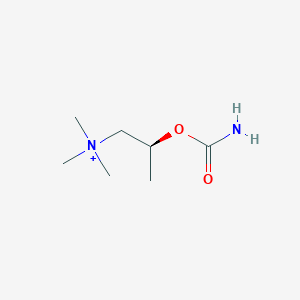

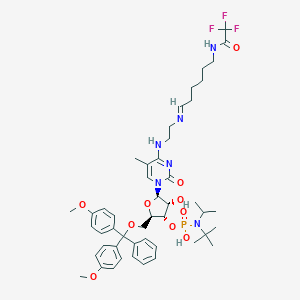

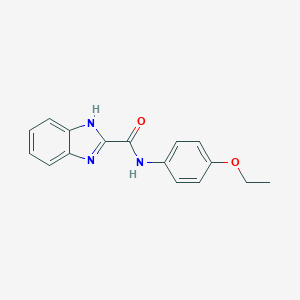

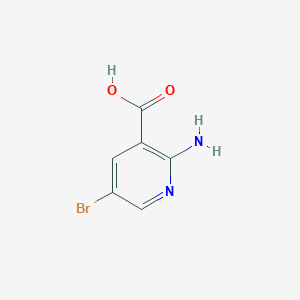

![molecular formula C10H9BrN2O2 B040343 6-bromoimidazo[1,2-a]pyridine-3-carboxylate d'éthyle CAS No. 372198-69-1](/img/structure/B40343.png)

6-bromoimidazo[1,2-a]pyridine-3-carboxylate d'éthyle

Vue d'ensemble

Description

Synthesis Analysis

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives can be synthesized through various methods. A study by Chen et al. (2011) reported the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, highlighting their potential anti-hepatitis B virus activity (Chen et al., 2011). Similarly, Sanghavi et al. (2022) described the palladium-catalyzed Suzuki–Miyaura borylation reaction as an efficient method for preparing derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Sanghavi et al., 2022).

Molecular Structure Analysis

The molecular structure of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and related compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT). Geng et al. (2022) conducted a detailed analysis of the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, providing insights into its physicochemical properties (Geng et al., 2022).

Chemical Reactions and Properties

Various chemical reactions involving ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate have been explored. For instance, Abignente et al. (1982) synthesized a series of compounds by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982). Mohamed (2021) reported the synthesis of various derivatives through interactions with different arylidinemalononitrile derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability, can be influenced by its molecular structure and the nature of its derivatives. The research conducted by Geng et al. (2022) provides valuable data on these aspects (Geng et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming derivatives, and interaction with other compounds, are key areas of research for ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Studies like those by Sanghavi et al. (2022) and Mohamed (2021) contribute significantly to understanding these properties (Sanghavi et al., 2022), (Mohamed, 2021).

Applications De Recherche Scientifique

Synthèses organiques

Le 6-bromoimidazo[1,2-a]pyridine-3-carboxylate d'éthyle est utilisé dans les synthèses organiques . Il peut être utilisé comme matière de départ ou intermédiaire dans la synthèse de divers composés organiques .

Intermédiaires pharmaceutiques

Ce composé sert d'intermédiaire pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments pharmaceutiques .

Synthèse de lactames

Les meilleurs résultats ont été obtenus avec les lactames qui pourraient être introduites sur la 6-bromoimidazo[1,2-a]pyridine . Cela suggère son utilisation potentielle dans la synthèse de lactames .

Synthèse de chlorhydrate monohydraté de 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-méthyl-2-oxo-3-pyridinecarbonitrile

Ce composé a été synthétisé en 5 étapes à partir de 6-bromoimidazo[1,2-a]pyridine en utilisant du cyanoacétamide [2-14C] comme source de radiomarquage .

Synthèse de N-(pyridin-2-yl)amides et de 3-bromoimidazo[1,2-a]pyridines

Les N-(pyridin-2-yl)amides et les 3-bromoimidazo[1,2-a]pyridines ont été synthétisées respectivement à partir d'α-bromocétones et de 2-aminopyridine dans différentes conditions réactionnelles .

Agents du SNC

Les imidazo[1,2-a]pyridines constituent une classe importante d'agents du SNC, agissant comme sédatifs potentiels, anticonvulsivants, anxiolytiques et hypnotiques . Ils produisent relativement moins d'effets secondaires par rapport aux benzodiazépines classiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential anti-proliferative activity against S. pneumoniae . The primary target of this compound is the bacterial cell division protein FtsZ .

Mode of Action

The compound interacts with the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . This interaction inhibits the assembly of the bacterial cell division machinery, thereby exerting its anti-proliferative effect .

Biochemical Pathways

It is known that the compound disrupts the normal function of ftsz, a protein essential for bacterial cell division .

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial cell division, leading to anti-proliferative activity against S. pneumoniae . This could potentially lead to the death of the bacteria, although further studies are needed to confirm this.

Action Environment

The action of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, direct contact with skin and eyes should be avoided, and good ventilation should be ensured during handling .

Propriétés

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTDOHAWLUJHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621803 | |

| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372198-69-1 | |

| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.